Cas no 302576-84-7 (methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 302576-84-7
- methyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- METHYL 6-METHYL-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- methyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- F3095-2577
- AKOS016312624
- STL478013
- methyl 6-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- AKOS002270482
- Methyl 4,5,6,7-tetrahydro-6-methyl-2-[(1-oxo-3-phenyl-2-propen-1-yl)amino]benzo[b]thiophene-3-carboxylate
- methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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- Inchi: 1S/C20H21NO3S/c1-13-8-10-15-16(12-13)25-19(18(15)20(23)24-2)21-17(22)11-9-14-6-4-3-5-7-14/h3-7,9,11,13H,8,10,12H2,1-2H3,(H,21,22)
- InChI Key: JQUXFQRNLPHLMX-UHFFFAOYSA-N
- SMILES: C12CC(C)CCC=1C(C(OC)=O)=C(NC(=O)C=CC1=CC=CC=C1)S2
Computed Properties
- Exact Mass: 355.12421471g/mol
- Monoisotopic Mass: 355.12421471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 515
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- Density: 1.244±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 588.8±50.0 °C(Predicted)
- pka: 13.15±0.40(Predicted)
methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3095-2577-2μmol |
methyl 6-methyl-2-[(2E)-3-phenylprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
302576-84-7 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3095-2577-5μmol |
methyl 6-methyl-2-[(2E)-3-phenylprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
302576-84-7 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3095-2577-10μmol |
methyl 6-methyl-2-[(2E)-3-phenylprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
302576-84-7 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3095-2577-20μmol |
methyl 6-methyl-2-[(2E)-3-phenylprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
302576-84-7 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3095-2577-1mg |
methyl 6-methyl-2-[(2E)-3-phenylprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
302576-84-7 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3095-2577-2mg |
methyl 6-methyl-2-[(2E)-3-phenylprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
302576-84-7 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3095-2577-3mg |
methyl 6-methyl-2-[(2E)-3-phenylprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
302576-84-7 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3095-2577-4mg |
methyl 6-methyl-2-[(2E)-3-phenylprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
302576-84-7 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3095-2577-5mg |
methyl 6-methyl-2-[(2E)-3-phenylprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
302576-84-7 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3095-2577-10mg |
methyl 6-methyl-2-[(2E)-3-phenylprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
302576-84-7 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Introduction to Methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 302576-84-7)
Methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, identified by its CAS number 302576-84-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule belongs to the class of tetrahydrobenzothiophene derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.
The structural framework of this compound features a benzothiophene core substituted with various functional groups, including an amide linkage and a phenyl ring. The presence of these functional groups contributes to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents. Specifically, the amide group can participate in hydrogen bonding interactions, while the phenyl ring provides hydrophobicity and potential for further derivatization.
In recent years, there has been growing interest in tetrahydrobenzothiophene derivatives due to their demonstrated efficacy in various pharmacological contexts. For instance, studies have highlighted the potential of these compounds as kinase inhibitors, which are crucial in targeting diseases such as cancer and inflammatory disorders. The specific arrangement of atoms in methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may confer selectivity for certain kinases, thereby minimizing side effects associated with broader-targeting drugs.
One of the most compelling aspects of this compound is its ability to modulate biological pathways through precise interactions with target proteins. The benzothiophene core is known to exhibit favorable pharmacokinetic properties, including good solubility and metabolic stability. These characteristics are essential for a drug candidate to achieve optimal efficacy and safety profiles. Furthermore, the presence of multiple chiral centers in the molecule allows for the synthesis of enantiomerically pure forms, which can significantly enhance therapeutic outcomes by reducing unwanted pharmacological effects.
The amide functionality in methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a critical pharmacophore that can engage with biological targets in multiple ways. Amides are well-documented for their role in drug design due to their ability to form stable hydrogen bonds with polar residues in proteins. This interaction mode is particularly relevant for enzymes such as proteases and phosphodiesterases, which are key targets in oncology and neurology.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like this one for biological activity. Molecular modeling techniques allow researchers to predict how a molecule will interact with its target protein at an atomic level. This approach has been instrumental in optimizing the structure of methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to enhance its binding affinity and selectivity. Such computational strategies are often combined with experimental validation to accelerate the drug discovery process.
The phenyl ring attached to the tetrahydrobenzothiophene core adds another layer of complexity to this compound's biological profile. Phenyl groups are frequently incorporated into drug molecules due to their ability to influence both hydrophobicity and electronic properties. In methyl 6-methyl-2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, the phenyl ring may contribute to interactions with aromatic residues in protein targets or modulate metabolic stability through electronic effects.
In conclusion, methyl 6-methyl-2-(2E)-3-phenoxypropenamide (CAS No. 30257684) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for tetrahydrobenzothiophene derivatives, compounds like this one are likely to play a significant role in addressing unmet medical needs across various therapeutic areas.
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